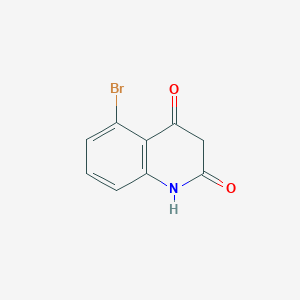

5-Bromoquinoline-2,4(1H,3H)-dione

Description

Significance of the Quinoline-2,4(1H,3H)-dione Scaffold in Organic Synthesis

The quinoline-2,4(1H,3H)-dione motif, a bicyclic system featuring a benzene (B151609) ring fused to a di-oxo-substituted pyridine (B92270) ring, is a privileged scaffold in organic and medicinal chemistry. This structural framework is not only found in various natural products but also serves as a versatile building block for the synthesis of a multitude of pharmaceutical agents. researchgate.net Its inherent chemical properties allow for diverse modifications, enabling chemists to systematically alter its biological and physical characteristics.

The significance of the quinoline-2,4-dione core is underscored by the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown promise in areas such as antiviral and antibacterial treatments and possess notable anticonvulsive effects. researchgate.net A particularly compelling area of research is the selective affinity of quinoline-2,4-dione derivatives for cannabinoid receptors, highlighting their potential in developing targeted therapeutics. researchgate.net The development of mild, eco-friendly, and efficient synthetic methods, such as visible-light photocatalysis, to construct these scaffolds further enhances their accessibility and utility in research. rsc.org

Role of Halogenation, Specifically Bromination, in Modulating Reactivity and Properties of Quinoline (B57606) Derivatives

Halogenation, and specifically bromination, is a fundamental and powerful tool in medicinal chemistry for fine-tuning the characteristics of a lead compound. The introduction of a bromine atom onto the quinoline core, as in 5-Bromoquinoline-2,4(1H,3H)-dione, can profoundly influence the molecule's properties. Bromine, being a bulky and lipophilic halogen, can enhance a molecule's ability to cross biological membranes, a critical factor for bioavailability.

Furthermore, the electronic effects of bromine—an electron-withdrawing group—can modulate the acidity, basicity, and reactivity of the entire heterocyclic system. This alteration in electron distribution can lead to modified binding interactions with biological targets, such as enzymes and receptors. Brominated quinolines often serve as key intermediates in organic synthesis, where the bromine atom can be readily replaced by other functional groups through various cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug discovery. Recent studies have demonstrated that bromoquinolines are valuable precursors for synthesizing multifunctional quinoline compounds with a range of pharmacological activities.

Overview of Research Trajectories for Brominated Quinoline-2,4(1H,3H)-dione Systems

Research involving brominated quinoline-2,4(1H,3H)-dione systems is primarily driven by the quest for novel therapeutic agents with high potency and selectivity. A significant research trajectory focuses on the development of ligands for cannabinoid receptors (CB1 and CB2). The CB2 receptor, in particular, is a key target in the treatment of inflammatory diseases.

Studies have revealed that the substitution pattern on the quinoline-2,4(1H,3H)-dione ring is crucial for determining its pharmacological action. Specifically, substitution at the C5 or C8 positions can confer CB2 receptor agonist activity. This makes this compound a compound of high interest, as the bromine at the C5 position is hypothesized to play a key role in its interaction with the CB2 receptor. Consequently, a major research direction involves the synthesis and evaluation of 5-bromo and other 5-substituted analogs to optimize potency and selectivity for the CB2 receptor, aiming to develop novel anti-inflammatory therapeutics.

Compound Data

Physicochemical Properties of Core Compounds

| Property | Quinoline-2,4(1H,3H)-dione | This compound |

| CAS Number | 52851-41-9 | 959237-01-5 (related quinazoline) |

| Molecular Formula | C₉H₇NO₂ | C₈H₅BrN₂O₂ (related quinazoline) |

| Molecular Weight | 161.16 g/mol | 241.04 g/mol (related quinazoline) |

Note: Specific experimental data for this compound is limited in publicly accessible databases. Data for the closely related 5-Bromoquinazoline-2,4(1H,3H)-dione is provided for context.

Structure

2D Structure

3D Structure

Properties

CAS No. |

914224-25-2 |

|---|---|

Molecular Formula |

C9H6BrNO2 |

Molecular Weight |

240.05 g/mol |

IUPAC Name |

5-bromo-1H-quinoline-2,4-dione |

InChI |

InChI=1S/C9H6BrNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-3H,4H2,(H,11,13) |

InChI Key |

QPRGXCHFQCKQDF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=C(C=CC=C2Br)NC1=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 5 Bromoquinoline 2,4 1h,3h Dione Analogs

Nucleophilic Substitution Reactions at Brominated Centers

The bromine atom on the quinoline-2,4(1H,3H)-dione ring is a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. These transformations are fundamental in diversifying the chemical space around this privileged scaffold.

Formation of Azido (B1232118) Derivatives (e.g., 3-Azidoquinoline-2,4(1H,3H)-diones from 3-bromo precursors)

The conversion of bromoquinoline-2,4(1H,3H)-diones to their corresponding azido derivatives is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. This transformation is typically achieved through a nucleophilic substitution reaction where the bromide ion is displaced by an azide (B81097) anion.

Research has shown that 3-bromoquinoline-2,4(1H,3H)-diones react with sodium azide to furnish 3-azidoquinoline-2,4(1H,3H)-diones. Studies have indicated that the reactivity of 3-haloquinoline-2,4(1H,3H)-diones towards sodium azide is dependent on the nature of the halogen. For instance, 3-bromo compounds have been observed to react faster than their 3-chloro counterparts. However, the reaction with 3-bromo precursors can sometimes lead to the formation of by-products, necessitating careful control of reaction conditions to achieve high yields of the desired azido derivative.

The resulting 3-azidoquinoline-2,4(1H,3H)-diones are stable, crystalline solids that serve as valuable intermediates for further synthetic elaborations, most notably in cycloaddition reactions.

Synthesis of Amino Derivatives via Direct Amination Reactions

The direct displacement of the bromine atom by an amino group represents a straightforward approach to the synthesis of amino-quinoline-2,4(1H,3H)-dione derivatives. These compounds are of significant interest due to their potential biological activities.

The reaction of 3-bromoquinoline-2,4(1H,3H)-diones with an excess of primary alkyl- or arylamines in a polar aprotic solvent like dimethylformamide (DMF) has been shown to provide the corresponding 3-alkyl- or 3-arylamino derivatives in good yields. This direct amination proceeds via a nucleophilic substitution mechanism where the amine acts as the nucleophile.

Interestingly, the synthesis of the parent 3-aminoquinoline-2,4(1H,3H)-dione (where the substituent on the amino group is hydrogen) is best achieved by reacting the 3-chloro precursor with in situ generated ammonia (B1221849) under anhydrous conditions. The use of aqueous ammonia with 3-chloroquinoline-2,4(1H,3H)-diones generally leads to the formation of the corresponding 3-hydroxy derivatives.

An alternative route to primary amino derivatives involves the reduction of the aforementioned 3-azidoquinoline-2,4(1H,3H)-diones. Treatment of the 3-azido compounds with a reducing agent such as zinc in acetic acid can provide the desired 3-aminoquinoline-2,4(1H,3H)-diones in moderate to good yields.

| Precursor | Reagent | Product | Yield |

| 3-Bromoquinoline-2,4(1H,3H)-dione | Primary Alkylamine in DMF | 3-(Alkylamino)quinoline-2,4(1H,3H)-dione | Good |

| 3-Bromoquinoline-2,4(1H,3H)-dione | Primary Arylamine in DMF | 3-(Arylamino)quinoline-2,4(1H,3H)-dione | Good |

| 3-Chloroquinoline-2,4(1H,3H)-dione | in situ generated NH3 (anhydrous) | 3-Aminoquinoline-2,4(1H,3H)-dione | Good |

| 3-Azidoquinoline-2,4(1H,3H)-dione | Zn/AcOH | 3-Aminoquinoline-2,4(1H,3H)-dione | Moderate to Good |

Introduction of Aryloxy Moieties via Ether-Linked Substitutions

The synthesis of aryloxy-substituted quinoline-2,4(1H,3H)-diones can be envisioned through a nucleophilic aromatic substitution reaction, specifically a copper-catalyzed Ullmann-type condensation. This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base.

While direct experimental data for the Ullmann condensation on 5-bromoquinoline-2,4(1H,3H)-dione is not extensively reported in the reviewed literature, the principles of this reaction are well-established for a wide range of aryl halides, including those that are electron-rich or sterically hindered. nih.govarkat-usa.org The reaction of this compound with a phenol in the presence of a copper(I) catalyst, such as copper(I) iodide, and a suitable base, like potassium carbonate, in a high-boiling polar solvent is a plausible route to the corresponding 5-aryloxy-quinoline-2,4(1H,3H)-dione. organic-chemistry.orgnih.gov

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper catalyst. The efficiency of the reaction can be influenced by the nature of the ligands on the copper catalyst, the solvent, and the base used. nih.govarkat-usa.org

Cycloaddition Reactions Involving Quinoline-2,4(1H,3H)-dione Scaffolds

The quinoline-2,4(1H,3H)-dione framework can participate in various cycloaddition reactions, providing access to more complex fused heterocyclic systems. A particularly notable example is the use of azido-substituted quinolinediones in "click chemistry".

Copper(I)-Catalyzed [3+2] Cycloaddition with Terminal Alkynes ("Click Chemistry")

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been successfully applied to 3-azidoquinoline-2,4(1H,3H)-dione derivatives. This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

In a typical procedure, a 3-azidoquinoline-2,4(1H,3H)-dione is reacted with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The reaction proceeds smoothly under mild conditions and tolerates a wide range of functional groups on both the quinolinedione and the alkyne partner, leading to the desired 1,2,3-triazole-substituted quinoline-2,4(1H,3H)-diones in moderate to excellent yields.

The resulting triazole-linked quinolinedione hybrids are of significant interest in drug discovery and materials science due to the desirable properties of the triazole ring, including its stability, aromaticity, and ability to participate in hydrogen bonding.

| 3-Azidoquinoline-2,4(1H,3H)-dione Derivative | Terminal Alkyne | Product | Yield |

| 3-Azido-1-methylquinoline-2,4(1H,3H)-dione | Phenylacetylene | 1-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | High |

| 3-Azidoquinoline-2,4(1H,3H)-dione | Propargyl alcohol | 3-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | Good |

| 3-Azido-6-chloroquinoline-2,4(1H,3H)-dione | Ethynylbenzene | 6-Chloro-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | High |

Redox Chemistry of Quinoline-2,4(1H,3H)-diones

The quinoline-2,4(1H,3H)-dione core possesses inherent redox properties that can be exploited for synthetic transformations and are relevant to its biological activity. Both oxidation and reduction of this scaffold have been investigated.

The electrochemical behavior of quinoline (B57606) derivatives has been studied using techniques such as cyclic voltammetry. These studies reveal that the quinoline nucleus can undergo both oxidation and reduction processes. For instance, the oxidation of certain quinoline derivatives has been shown to proceed in two stages. libretexts.org The redox potentials are influenced by the nature and position of substituents on the quinoline ring.

The reduction of the quinoline-2,4(1H,3H)-dione system has also been explored. For example, 3-aminoquinoline-2,4-diones can be stereoselectively reduced with sodium borohydride (B1222165) (NaBH4) to yield cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. organic-chemistry.org This reduction transforms the dione (B5365651) into an amino alcohol, highlighting the reactivity of the carbonyl groups.

Furthermore, the oxidation of related quinolyl-containing compounds has been reported. For instance, the self-sensitized and methylene (B1212753) blue- or rose bengal-sensitized photo-oxidation of 2-(2-quinolyl)indan-1,3-dione in solution leads to the formation of phthalic acid, quinoline-2-carbaldehyde, and quinoline-2-carboxylic acid, proceeding through a reaction with singlet oxygen. nih.gov This indicates that the quinoline ring system can be susceptible to oxidative cleavage under specific conditions.

The redox chemistry of quinoline-2,4(1H,3H)-diones is not only important for synthetic purposes but may also play a role in their mechanism of action in biological systems, for example, through interactions with redox-active enzymes or by generating reactive oxygen species.

Reductive Transformations (e.g., Zinc in Acetic Acid, Triphenylphosphine-mediated reductions)

Reductive transformations of quinoline-2,4-dione systems can proceed via several pathways, depending on the reagent and reaction conditions.

Zinc in Acetic Acid:

The use of zinc dust in acetic acid is a classical and effective method for the reduction of various functional groups. youtube.comresearchgate.net In the context of quinoline-2,4-dione analogs, this reagent system is particularly useful for the conjugate reduction of α,β-unsaturated carbonyl systems. For instance, the reduction of N-acyl-2,3-dihydro-4-pyridones to the corresponding N-acyl-4-piperidones has been successfully achieved using zinc in acetic acid, offering a milder and more cost-effective alternative to other reducing agents like L- or K-Selectrides which can sometimes lead to over-reduction. organic-chemistry.org This method provides high yields of the desired saturated heterocyclic ketones. organic-chemistry.org The reaction proceeds by the transfer of electrons from the zinc metal, which is activated by the acidic medium. youtube.com The resulting enolate is then protonated by acetic acid to yield the reduced product.

Triphenylphosphine-mediated Reductions:

Triphenylphosphine (B44618) (PPh3) is a versatile reagent in organic synthesis, most notably in the Staudinger reaction for the reduction of azides to amines. wikipedia.orgorganic-chemistry.org The mechanism involves the initial formation of a phosphazide, which then loses dinitrogen to form an iminophosphorane. organic-chemistry.org Subsequent hydrolysis yields the primary amine and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org While direct reduction of the quinolinedione core by triphenylphosphine is not a common transformation, it can be employed in catalytic systems for the reduction of other functional groups within a molecule containing the quinolinedione scaffold. organic-chemistry.orgresearchgate.net For example, a catalytic Staudinger reduction using triphenylphosphine and a siloxane as the terminal reducing agent can chemoselectively reduce an azide group in the presence of other functionalities like ketones and esters. researchgate.net

| Reagent System | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Zinc/Acetic Acid | N-acyl-2,3-dihydro-4-pyridones | N-acyl-4-piperidones | Mild, cost-effective, high yield for conjugate reduction. | organic-chemistry.org |

| Triphenylphosphine (Staudinger Reduction) | Organic Azides | Primary Amines | Mild reduction of azides, chemoselective. | wikipedia.orgorganic-chemistry.org |

Oxidative Processes with Specific Catalysts

The oxidation of quinoline derivatives can lead to a variety of functionalized products. The use of specific catalysts allows for controlled and selective transformations. For instance, the aerobic oxidation of alkyl 4-anilinocrotonates, which can be considered precursors to quinoline systems, has been achieved using a catalytic amount of a radical cation salt. nih.gov This process, occurring in the presence of dioxygen, facilitates the oxidation of sp3 C-H bonds to generate a radical intermediate. nih.gov Subsequent oxidation and a domino cyclization process afford quinoline-2-carboxylate esters in high yields. nih.gov This method provides an efficient route to the quinoline skeleton under mild conditions. nih.gov

Furthermore, the introduction of functional groups that enhance the catalytic activity of a metal center can be a powerful strategy. An acetic acid-functionalized zinc tetrapyridinoporphyrazine catalyst has been synthesized and shown to be highly effective in the synthesis of hexahydroquinoline derivatives. nih.gov The carboxylic acid groups in the catalyst's framework are believed to enhance the catalytic activity of the central zinc atom. nih.gov

Rearrangement Reactions and Induced Molecular Skeletal Diversity

Rearrangement reactions of the quinoline-2,4-dione scaffold provide access to a diverse range of heterocyclic systems, significantly expanding the accessible chemical space from a common precursor.

Ring Contraction Mechanisms to Indole-based Systems

A notable transformation of quinoline-2,4-dione analogs is their ring contraction to form indole (B1671886) derivatives. A novel ring contraction of 3-hydroxy-2,4(1H,3H)-quinolinediones has been observed to occur in the presence of aqueous potassium hydroxide (B78521). nih.gov This reaction can lead to the formation of either 2-hydroxyindoxyls or dioxindoles, with the outcome being dependent on the nature of the N-substituent and the specific reaction conditions. nih.gov For instance, N-phenyl substituted derivatives tend to yield 2-hydroxyindoxyls, whereas N-alkyl and N-benzyl substituted analogs afford the corresponding dioxindoles. nih.gov The proposed mechanism for this transformation involves a series of steps initiated by the base.

Rearrangements Leading to Furo- and Pyrroloquinolinediones

The quinoline-2,4-dione framework can also be elaborated to form fused heterocyclic systems such as furo- and pyrroloquinolinediones. While direct rearrangement of this compound to these systems is not explicitly detailed in the provided context, related transformations highlight the versatility of the quinoline scaffold. For example, metal-free photochemical radical cyclization methods have been developed for the synthesis of pyrrolo[3,2-c]quinolines from suitable precursors. researchgate.net

Investigation of Other Complex Molecular Rearrangements

The quest for molecular diversity has driven the exploration of various complex rearrangements starting from quinoline derivatives. researchgate.netnih.gov Skeletal editing of quinolines through Brønsted acid-catalyzed multicomponent reactions of quinoline N-oxides with dialkyl acetylenedicarboxylates and water can generate a variety of nitrogen-containing heterocycles. researchgate.netnih.gov These reactions can proceed through cyclization and sequential rearrangement processes to yield unique 2-substituted indolines, which can then be further transformed into indoles, 2-alkenylanilines, or isoquinolinones. researchgate.netnih.gov

Another interesting rearrangement is the deaminative ring contraction of biaryl-linked azepine intermediates to form benzo[h]quinolines. nih.gov This cascade reaction involves the excision of a nitrogen atom and the formation of a new aromatic core. nih.gov

| Reaction Type | Starting Material Analogs | Product Scaffolds | Key Mechanistic Features/Conditions | Reference |

|---|---|---|---|---|

| Ring Contraction | 3-Hydroxy-2,4(1H,3H)-quinolinediones | 2-Hydroxyindoxyls, Dioxindoles | Aqueous alkali, N-substituent dependent selectivity. | nih.gov |

| Skeletal Editing | Quinoline N-oxides | Indolines, Indoles, 2-Alkenylanilines, Isoquinolinones | Brønsted acid-catalyzed multicomponent reaction. | researchgate.netnih.gov |

| Deaminative Ring Contraction | Biaryl-linked Azepines | Benzo[h]quinolines | Cascade reaction involving nitrogen excision. | nih.gov |

Structural Elucidation and Spectroscopic Characterization of 5 Bromoquinoline 2,4 1h,3h Dione and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For 5-Bromoquinoline-2,4(1H,3H)-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the proton and carbon framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Core Structure and Substituent Identification

The ¹H and ¹³C NMR spectra provide the fundamental information for identifying the core quinoline-2,4-dione structure and confirming the position of the bromine substituent. While specific experimental data for this compound is not extensively published, the expected chemical shifts and coupling patterns can be inferred from related quinoline (B57606) and quinazoline-2,4(1H,3H)-dione structures. researchgate.netnih.govtsijournals.com

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H protons. The aromatic region would display signals corresponding to the protons on the benzene (B151609) ring portion of the quinoline system. The proton at C8, being adjacent to the electron-donating NH group, would likely appear at the most upfield position, while the proton at C6 would be a doublet of doublets, coupled to H7 and H8. The C7 proton would present as a triplet (or more accurately, a doublet of doublets with similar coupling constants). The proton at C3, located on the dione (B5365651) ring, would likely be a singlet. The two N-H protons (at positions 1 and 3) would appear as broad singlets, and their chemical shift could be concentration-dependent. uncw.edu

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each carbon atom. The spectrum would be characterized by two carbonyl carbon signals (C2 and C4) in the downfield region (typically >160 ppm). researchgate.net The carbon atom attached to the bromine (C5) would show a characteristic shift, and the remaining aromatic carbons can be assigned based on their substitution and comparison with known quinoline derivatives. tsijournals.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | |||

| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.5 - 4.0 | s | - |

| H-6 | 7.6 - 7.8 | d | ~8.0 |

| H-7 | 7.2 - 7.4 | t | ~8.0 |

| H-8 | 7.0 - 7.2 | d | ~8.0 |

| N1-H | 10.0 - 11.5 | br s | - |

| N3-H | 9.0 - 10.0 | br s | - |

| ¹³C NMR | |||

| Atom | Predicted δ (ppm) | ||

| C-2 | ~163 | ||

| C-3 | ~40 | ||

| C-4 | ~175 | ||

| C-4a | ~140 | ||

| C-5 | ~118 | ||

| C-6 | ~135 | ||

| C-7 | ~125 | ||

| C-8 | ~116 | ||

| C-8a | ~115 |

Note: Predicted values are based on data from analogous compounds and are for illustrative purposes.

Specialized NMR Techniques (e.g., ¹⁹F NMR, 1D and 2D NMR, including COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons (H-6 with H-7, and H-7 with H-8), confirming their sequence on the benzene ring. The absence of a cross-peak for the H-3 proton to any other proton would confirm its isolated nature on the dione ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu An HSQC spectrum would show a cross-peak for each protonated carbon, directly linking the ¹H signals to their corresponding ¹³C signals (e.g., H-6 to C-6, H-7 to C-7, H-8 to C-8, and H-3 to C-3). This is crucial for the definitive assignment of the carbon skeleton. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule and assigning quaternary (non-protonated) carbons. sdsu.eduyoutube.com Key HMBC correlations for this compound would include:

The H-8 proton showing correlations to the C-4a and C-7 carbons.

The H-6 proton showing correlations to the C-8 and C-4a carbons.

The H-3 proton showing correlations to the C-2, C-4, and C-4a carbonyl carbons, confirming its position in the dione ring.

The N-H protons showing correlations to the adjacent carbonyl carbons (C-2 and C-4). nih.gov

While ¹⁹F NMR is not applicable to this specific compound, it is a powerful tool for derivatives containing fluorine, providing information about the chemical environment of the fluorine atoms.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula of a molecule. nih.gov For this compound, with the molecular formula C₉H₆BrNO₂, HRMS is essential to confirm the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 2: Theoretical HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

| C₉H₆⁷⁹BrNO₂ | [M+H]⁺ | 254.9655 |

| C₉H₆⁸¹BrNO₂ | [M+H]⁺ | 256.9634 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation of the molecule. nih.gov The resulting mass spectrum is a unique fingerprint that can help in structural elucidation. The fragmentation of quinoline derivatives often involves characteristic losses. chempap.org For this compound, the molecular ion ([M]⁺) would be observed, along with its [M+2]⁺ isotopic peak. Common fragmentation pathways would likely include:

Loss of a bromine radical (•Br).

Loss of carbon monoxide (CO) from the dione ring.

Retro-Diels-Alder type fragmentations of the heterocyclic ring.

Loss of HCN from the quinoline core is a characteristic fragmentation for many quinoline compounds. chempap.org

Table 3: Predicted Major Fragments in the EI-MS of this compound

| m/z (for ⁷⁹Br) | Predicted Fragment |

| 254/256 | [M]⁺ |

| 226/228 | [M - CO]⁺ |

| 198/200 | [M - 2CO]⁺ |

| 175 | [M - Br]⁺ |

| 147 | [M - Br - CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. caltech.edu The IR spectrum of this compound would be dominated by absorptions from the carbonyl and N-H groups. mdpi.com

The key diagnostic peaks would be:

N-H Stretching: Broad absorption bands in the region of 3200-3400 cm⁻¹ corresponding to the two N-H groups of the amide functionalities. The broadness is due to hydrogen bonding.

C=O Stretching: One or two strong, sharp absorption bands between 1650 and 1730 cm⁻¹. Quinazoline-2,4-diones often show two distinct carbonyl bands. researchgate.net One band corresponds to the C4-ketone and the other to the C2-amide carbonyl group.

C=C Stretching: Absorptions in the 1500-1620 cm⁻¹ range are characteristic of the aromatic C=C bonds within the quinoline ring system.

C-N Stretching: Bands in the 1200-1350 cm⁻¹ region can be attributed to C-N stretching vibrations. mdpi.com

C-Br Stretching: A weak absorption in the far IR region, typically between 500-650 cm⁻¹, would indicate the presence of the C-Br bond.

Table 4: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 | N-H Stretch | Amide (N-H) |

| 1650 - 1730 | C=O Stretch | Amide & Ketone Carbonyls |

| 1500 - 1620 | C=C Stretch | Aromatic Ring |

| 1200 - 1350 | C-N Stretch | Amine/Amide |

| 500 - 650 | C-Br Stretch | Bromoalkane |

X-ray Crystallography for Solid-State Structural Determination and Stereochemistry

While a specific crystal structure for this compound is not available in the referenced literature, analysis of closely related structures, such as 5-bromo-1H-indole-2,3-dione and its N-ethyl derivative, provides significant insight into the expected solid-state conformation and intermolecular interactions.

The crystal structure of 5-bromo-1H-indole-2,3-dione, a related heterocyclic dione, was determined to be orthorhombic with the space group Pna21. researchgate.net The molecule is nearly planar, a characteristic that is anticipated to be shared with this compound due to the aromaticity of the quinoline ring system. In the crystal lattice of 5-bromo-1H-indole-2,3-dione, molecules are linked by N—H⋯O hydrogen bonds, forming chains along the asianpubs.org direction. researchgate.net It is highly probable that this compound would exhibit similar hydrogen bonding patterns, utilizing its N-H and carbonyl oxygen atoms.

Further structural parallels can be drawn from the crystal structure of 5-bromo-1-ethylindoline-2,3-dione. This compound crystallizes in the triclinic space group P1̅, with two independent molecules in the asymmetric unit. nih.govresearchgate.net The indoline (B122111) ring system in both molecules is largely planar. nih.govresearchgate.net A notable feature in the crystal packing of this derivative is the presence of C—H⋯O hydrogen bonds and a short Br⋯O contact, which contribute to the formation of a three-dimensional network. nih.govresearchgate.net Such interactions are also expected to play a role in the crystal packing of this compound.

| Parameter | 5-bromo-1H-indole-2,3-dione researchgate.net | 5-bromo-1-ethylindoline-2,3-dione nih.govresearchgate.net |

|---|---|---|

| Formula | C₈H₄BrNO₂ | C₁₀H₈BrNO₂ |

| Molecular Weight | 226.03 | 254.08 |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pna2₁ | P1̅ |

| a (Å) | 25.1411 (18) | 9.5198 (3) |

| b (Å) | 5.6851 (4) | 10.0655 (3) |

| c (Å) | 5.1593 (3) | 11.2341 (3) |

| α (°) | 90 | 70.9288 (16) |

| β (°) | 90 | 75.4109 (16) |

| γ (°) | 90 | 85.2199 (16) |

| Volume (ų) | 737.42 (9) | 984.58 (5) |

| Z | 4 | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

The electronic absorption spectrum of this compound is expected to be characterized by transitions originating from its extended π-conjugated system. While specific spectral data for this compound is not detailed in the provided references, the UV-Vis characteristics can be inferred from studies on related quinoline derivatives.

The electronic spectra of quinolines typically exhibit three main absorption bands in the 200-400 nm region, which are attributed to π→π* transitions. asianpubs.org The presence of substituents significantly influences the position and intensity of these bands. In the case of this compound, the bromine atom at the 5-position and the carbonyl groups of the dione moiety are expected to act as auxochromes and chromophores, respectively, modulating the electronic transitions.

A study on 5,7-dibromo-8-hydroxy quinoline revealed electronic transitions in the region of 1900-4000 Å (190-400 nm). asianpubs.org The observed bands were identified as π→π* transitions. It is anticipated that this compound would also absorb in this region. The bromo substituent is likely to cause a bathochromic (red) shift of the absorption maxima due to its electron-withdrawing nature and its ability to extend the conjugation through its lone pairs of electrons.

Furthermore, the quinoline-2,4-dione tautomerism allows for an extended conjugated system involving the carbonyl groups. The electronic spectrum will likely show absorptions corresponding to both π→π* and n→π* transitions. The n→π* transitions, originating from the non-bonding electrons of the carbonyl oxygen atoms, are typically weaker in intensity and may be observed as shoulders on the more intense π→π* bands. In a comparative study of spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkan]-7-amine derivatives, absorption peaks were assigned to π→π* and n→π* transitions. researchgate.net

The solvent environment can also play a crucial role in the position of the absorption bands. For polar molecules like this compound, a change in solvent polarity is expected to shift the absorption maxima.

| Compound Type | Observed/Expected Transitions | Wavelength Region (nm) | Reference |

|---|---|---|---|

| Substituted Quinolines | π→π | ~200-400 | asianpubs.org |

| Quinoline Derivatives with Carbonyls | n→π | >300 | researchgate.net |

| This compound (inferred) | π→π* and n→π* | ~220-380 | N/A |

Computational and Theoretical Investigations of 5 Bromoquinoline 2,4 1h,3h Dione Systems

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure, stability, and reactivity of organic molecules such as 5-Bromoquinoline-2,4(1H,3H)-dione.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromine atom and the dione (B5365651) functionality would be expected to influence these frontier orbitals significantly.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the dione group and the nitrogen atom in the quinoline (B57606) ring are expected to be regions of negative potential, while the hydrogen atoms attached to the nitrogen and the carbon atoms adjacent to the electron-withdrawing groups would exhibit positive potential. This information is critical for predicting how the molecule might interact with biological targets or other reactants.

Table 1: Illustrative Quantum Chemical Parameters for this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Predicts chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with its environment, such as a solvent or a biological macromolecule.

In a simulated aqueous environment, MD can reveal how water molecules solvate the compound, forming hydrogen bonds with the dione's oxygen atoms and the N-H group. The stability of these interactions can influence the compound's solubility and bioavailability. Furthermore, MD simulations can explore the different conformations that the molecule can adopt. The quinoline ring system is largely planar, but substituents may have rotational freedom. Understanding the preferred conformations is crucial as it dictates how the molecule can fit into the binding site of a protein.

Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the molecule's conformation and the flexibility of its constituent atoms, respectively, over the simulation period.

Molecular Docking Studies for Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like this compound might interact with a biological target, typically a protein or nucleic acid.

The process involves placing the ligand (this compound) into the binding site of a receptor and calculating the binding energy for different poses. The pose with the lowest binding energy is considered the most likely binding mode. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a quantitative measure of the strength of the interaction between the ligand and its target. A lower binding energy indicates a more stable complex and potentially a more potent inhibitor or binder.

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target

| Parameter | Illustrative Finding | Implication |

| Binding Energy | -8.5 kcal/mol | Strong predicted binding affinity |

| Interacting Residues | Lys72, Glu91, Leu135 | Key amino acids involved in binding |

| Hydrogen Bonds | O atoms of dione with Lys72 N-H | Crucial for anchoring the ligand |

| Hydrophobic Interactions | Bromo-phenyl ring with Leu135 | Contributes to binding specificity |

Note: The data presented in this table is hypothetical and serves to illustrate the type of results obtained from molecular docking studies.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling, particularly using quantum chemical methods, can be employed to elucidate the mechanisms of chemical reactions. For the synthesis of this compound or its subsequent reactions, computational modeling can map out the entire reaction pathway, identifying transition states and intermediates.

By calculating the energy profile of a proposed reaction mechanism, researchers can determine the activation energies for each step, thereby identifying the rate-determining step. This understanding is invaluable for optimizing reaction conditions to improve yields and reduce byproducts. For instance, the mechanism of bromination of the quinoline-2,4(1H,3H)-dione precursor could be investigated to understand the regioselectivity of the reaction.

In Silico Structure-Activity Relationship (SAR) Studies and Predictive Modeling

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activity. For derivatives of this compound, this would involve computationally generating a library of related molecules with different substituents at various positions on the quinoline ring.

By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and correlating them with their predicted biological activity (e.g., from docking studies), a quantitative structure-activity relationship (QSAR) model can be developed. Such a model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds. This predictive modeling approach significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Derivatization Strategies and Synthetic Utility of 5 Bromoquinoline 2,4 1h,3h Dione

Synthesis of Novel Quinoline (B57606) Scaffolds with Diverse Chemical Functionalities

The strategic placement of the bromine atom on the 5-Bromoquinoline-2,4(1H,3H)-dione ring is pivotal for its role in developing novel quinoline scaffolds. This position is readily amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C, C-N, and C-O bond formation. These reactions allow for the introduction of a wide range of substituents, thereby generating libraries of quinoline derivatives with tailored chemical functionalities.

Key derivatization reactions include:

Suzuki-Miyaura Coupling: Reacting this compound with various aryl or heteroaryl boronic acids or esters introduces new aromatic systems at the C5-position. This is one of the most robust methods for creating biaryl structures.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the 5-bromo derivative with a wide variety of primary or secondary amines. This is crucial for introducing functionalities that can modulate solubility and act as hydrogen bond donors or acceptors.

Sonogashira Coupling: The coupling with terminal alkynes introduces an alkynyl moiety at the C5-position. This group is itself a versatile handle for further transformations, such as cycloadditions or reductions.

Heck Coupling: This reaction forms a new C-C bond by coupling the bromo-scaffold with an alkene, introducing vinyl groups that can be further modified.

These palladium-catalyzed methods are highly valued for their efficiency and broad substrate scope, allowing for the systematic modification of the quinoline core. nih.govmdpi.commdpi.com The N1 and N3 positions of the dione (B5365651) can also be selectively alkylated or acylated, providing another layer of structural diversification. This multi-directional derivatization capability makes this compound an exceptional platform for generating novel quinoline-based compounds.

Table 1: Potential Derivatization Reactions at the C5-Position

| Reaction Type | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Functionality |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl or Heteroaryl group |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino group (-NR₂) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl group |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | Vinyl group |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Alkyl, Vinyl, or Aryl group |

Development of Complex Heterocyclic Systems Utilizing the Quinoline-2,4(1H,3H)-dione Core (e.g., Triazoles, Indoles)

The quinoline-2,4(1H,3H)-dione framework can serve as a foundation for the construction of more complex, fused, or linked heterocyclic systems. The functional handles on the 5-bromo derivative are instrumental in these synthetic strategies.

Synthesis of Triazole-Quinoline Hybrids: A prominent example is the synthesis of 1,2,3-triazole-containing hybrids, often achieved through Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." A plausible synthetic route involves two main steps:

Installation of an Alkyne Handle: The this compound is first subjected to a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene, to introduce a terminal alkyne at the C5-position. Alternatively, the N-H positions can be alkylated using propargyl bromide to attach the alkyne functionality.

Cycloaddition Reaction: The resulting alkynyl-quinolinedione is then reacted with an organic azide (B81097) in the presence of a copper(I) catalyst to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring.

This modular approach allows for the connection of the quinolinedione core to a vast array of other chemical moieties through the stable triazole linker. Such strategies have been successfully applied to related heterocyclic systems to create novel bioactive agents. rsc.orgresearchgate.net

Synthesis of Indole-Containing Systems: The synthesis of indole (B1671886) scaffolds from a quinoline-2,4(1H,3H)-dione precursor is a more complex synthetic challenge. It would likely require a multi-step sequence involving ring-opening of the quinoline system followed by a subsequent recyclization to form the five-membered pyrrole (B145914) ring characteristic of indoles. While direct conversions are not commonly reported, the principles of heterocyclic transformations suggest that derivatization of the quinolinedione, for instance, through reduction and functional group manipulation, could generate an intermediate suitable for an intramolecular cyclization, such as a Fischer indole synthesis or a related strategy. mdpi.com

Role as a Key Synthetic Intermediate for the Assembly of Advanced Organic Compounds

Due to its multiple, orthogonally reactive sites, this compound is an ideal intermediate for the convergent synthesis of advanced organic compounds. Chemists can build up molecular complexity in a controlled, stepwise manner. For example, a synthetic plan could involve an initial palladium-catalyzed reaction at the C5-bromo position, followed by a distinct chemical transformation at one of the nitrogen atoms, and potentially a third modification at the remaining nitrogen.

This strategy is exemplified in the synthesis of complex bioactive molecules like PARP inhibitors, where a core scaffold, often a halogenated heterocycle like quinazolinone (a close structural analog), is sequentially elaborated. rsc.orgnih.gov The initial cross-coupling reaction establishes a key part of the final structure, and subsequent reactions at other positions install moieties required for target binding and desired pharmacokinetic properties. The use of quinolin-4-one precursors in the total synthesis of natural product alkaloids like Dubamine and Graveoline further underscores the value of this scaffold as a key intermediate for accessing complex molecular targets. nih.gov The reliability of reactions at the bromine position allows for the secure installation of a significant portion of the target molecule's framework early in the synthetic sequence.

Table 2: Exemplary Synthetic Sequence for an Advanced Compound

| Step | Starting Material | Reaction | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | Suzuki Coupling with 4-formylphenylboronic acid | 5-(4-formylphenyl)quinoline-2,4(1H,3H)-dione | Install an aldehyde-bearing aryl group at C5. |

| 2 | Intermediate from Step 1 | N1-Alkylation with methyl iodide | 5-(4-formylphenyl)-1-methylquinoline-2,4(1H,3H)-dione | Introduce a methyl group at the N1 position. |

| 3 | Intermediate from Step 2 | Reductive Amination with piperidine | 1-Methyl-5-(4-(piperidin-1-ylmethyl)phenyl)quinoline-2,4(1H,3H)-dione | Elaborate the aldehyde into a complex side chain. |

Application in Fragment-Based Design Approaches for Chemical Library Synthesis

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds. It begins by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.

The this compound scaffold is exceptionally well-suited for FBDD for several reasons:

Ideal Fragment Core: The rigid, bicyclic quinoline-2,4-dione structure presents well-defined vectors for interaction with a protein's binding site. It contains both hydrogen bond donors (N-H groups) and acceptors (carbonyls), which are key features for molecular recognition.

Vector for Elaboration: The C5-bromo position serves as a perfect, chemically addressable "vector." It does not significantly contribute to binding itself but provides a specific point from which to "grow" the fragment into unoccupied pockets of the binding site, thereby increasing affinity and selectivity.

Library Synthesis: Starting from this single bromo-substituted fragment, a large and diverse chemical library can be rapidly synthesized. By employing a variety of palladium-catalyzed cross-coupling reactions (as detailed in section 6.1), hundreds of different chemical groups can be attached to the C5-position. This parallel synthesis approach allows for the efficient exploration of the structure-activity relationship (SAR) around the core fragment.

This methodology has been successfully applied in the discovery of potent inhibitors for various enzyme targets, such as PARP and DNA gyrase, using the analogous quinazoline-2,4(1H,3H)-dione scaffold. rsc.orgnih.govnih.gov The strategy of using a halogenated heterocyclic core as a starting point for library generation is a cornerstone of modern medicinal chemistry.

Interdisciplinary Applications and Advanced Investigations of 5 Bromoquinoline 2,4 1h,3h Dione Systems

Contributions to Medicinal Chemistry Research (Non-Clinical Contexts)

In the realm of drug discovery and medicinal chemistry, the utility of a compound is often first established in non-clinical research. The 5-bromoquinoline-2,4(1H,3H)-dione scaffold has been instrumental as a foundational structure for developing novel molecular probes and understanding complex biological systems.

The rigid bicyclic structure of this compound makes it an excellent starting point for the synthesis of more complex molecules with potential biological activity. Researchers have utilized this framework to build libraries of compounds for screening against various biological targets.

A significant area of investigation has been the development of ligands for cannabinoid receptors. acs.org Studies have shown that quinoline-2,4(1H,3H)-dione analogs are promising candidates for modulating the cannabinoid type 2 receptor (CB2R), which plays a critical role in inflammatory diseases. acs.orgcapes.gov.br Specifically, derivatives substituted at the C5 or C8 position of the quinoline (B57606) ring system have been shown to act as agonists for the CB2R. acs.orgcapes.gov.br This makes the 5-bromo-substituted core a key building block for creating selective CB2R agonists, which are valuable tools for studying inflammatory pathways and related cellular processes in a laboratory setting. capes.gov.br

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological function. The quinoline-2,4(1H,3H)-dione framework has been a subject of such studies, particularly for enzyme inhibition.

The most detailed SAR investigations for this class of compounds have focused on their interaction with cannabinoid receptors. A clear SAR has emerged from the study of various substituted quinoline-2,4(1H,3H)-dione analogs. acs.orgcapes.gov.br The position of the substituent on the quinoline core dictates the nature of the pharmacological activity. acs.orgcapes.gov.br This distinct structure-function relationship is summarized in the table below.

| Substitution Position | Resulting Activity at CB2R | Reference |

|---|---|---|

| C5 (e.g., 5-Bromo) | Agonist | acs.orgcapes.gov.br |

| C8 | Agonist | acs.orgcapes.gov.br |

| C6 | Antagonist | acs.orgcapes.gov.br |

| C7 | Antagonist | acs.orgcapes.gov.br |

These findings are crucial as they guide the rational design of new molecules with tailored activities, allowing researchers to develop highly selective agonists or antagonists for research purposes. capes.gov.br Further quantitative structure-activity relationship (QSAR) models have been developed to refine the design of future CB2R modulators. acs.orgcapes.gov.br

Understanding how a molecule interacts with its biological target at a molecular level is a primary goal of mechanistic studies. For the this compound system, computational methods have been employed to elucidate these interactions.

Molecular docking simulations have been used to predict the binding modes of quinoline-2,4(1H,3H)-dione derivatives within the active site of the CB2 receptor. acs.orgcapes.gov.br These computational models help to visualize the specific amino acid residues involved in the interaction and provide a rationale for the observed SAR. capes.gov.br For instance, the models can explain why a substituent at the C5 position results in agonist activity, while a substituent at C6 or C7 leads to antagonism. acs.orgcapes.gov.br These simulation-driven insights are invaluable for the further design and modification of ligands to enhance their potency and selectivity for the CB2R. acs.orgcapes.gov.br

Utilization in the Design and Development of Novel Organic Materials

The application of quinoline-2,4(1H,3H)-dione systems extends into the field of materials science. These compounds possess properties that make them suitable for integration into novel organic materials. researchgate.net The scaffold has been identified as a promising candidate for use as a luminophore (a substance that exhibits luminescence), an optical brightener, and a UV absorber. researchgate.net These properties are valuable for modifying and protecting both natural and synthetic materials. researchgate.net The inherent characteristics of the quinoline-2,4-dione framework, such as its ability to absorb UV light, can be harnessed to prevent the degradation of materials exposed to sunlight. researchgate.net

Contributions to the Advancement of Catalytic Systems

While the quinoline-2,4(1H,3H)-dione framework is a target of synthesis using advanced catalytic methods, its direct application as a catalyst is not extensively documented in current research literature. The primary focus has been on the development of innovative catalytic strategies to construct the quinoline-2,4-dione core itself. researchgate.net Numerous green and efficient protocols using nanocatalysts have been developed for the synthesis of quinoline derivatives. nih.gov This research highlights the importance of the scaffold, justifying the significant effort invested in its synthesis, though its role in promoting other chemical reactions remains an area for future investigation.

Exploration of Photochemical Applications and Light-Mediated Transformations of Quinoline-2,4(1H,3H)-dione Frameworks

The interaction of the quinoline ring system with light has opened avenues for its use in photochemical applications. The framework can undergo specific transformations when irradiated, allowing for the construction of complex molecular architectures.

One significant light-mediated transformation is the photochemical dearomative cycloaddition between quinolines and alkenes. nih.gov This reaction converts the planar aromatic quinoline system into a three-dimensional structure, rapidly increasing molecular complexity in an atom-economical manner. nih.gov Mechanistic studies indicate that the reaction proceeds through the triplet excited state of the quinoline, which behaves like a diradical and undergoes a stepwise radical cycloaddition with the alkene. nih.gov The process can be facilitated by Lewis acids, which increase the electrophilicity of the quinoline substrate. nih.gov

Other photochemical reactions of the quinoline nucleus have also been studied. For example, some quinoline derivatives undergo a photoinduced substitution reaction in alcoholic solvents, which is believed to be initiated by a hydrogen-atom abstraction from the solvent by the nitrogen atom of the quinoline ring in its excited singlet state. capes.gov.br These light-mediated reactions showcase the potential of the quinoline-2,4(1H,3H)-dione framework in synthetic strategies that rely on photochemical activation.

Conclusion and Future Research Directions

Summary of the Current Research Landscape for Brominated Quinoline-2,4(1H,3H)-diones

The study of brominated quinoline-2,4(1H,3H)-diones is part of a broader investigation into quinoline (B57606) derivatives, which are recognized for their significant and varied biological activities. The quinoline-2,4-dione scaffold, a subset of the quinolone class, has attracted considerable attention for its presence in numerous natural products and pharmaceutical agents. Research indicates that these structures are promising for antiviral and antibacterial treatments and possess anticonvulsant properties.

Current research into the brominated forms of quinoline-2,4(1H,3H)-diones has largely focused on their potential as therapeutic agents. The position of the bromine atom on the quinoline ring has been shown to be a critical determinant of biological function. For instance, studies on substituted quinoline-2,4(1H,3H)-dione analogues have revealed that substitution at the C5 or C8 position can lead to cannabinoid type 2 receptor (CB2R) agonist activity, while substitutions at the C6 or C7 positions tend to result in CB2R antagonist activity. This highlights the nuanced structure-activity relationships within this class of compounds.

Furthermore, the broader family of quinolones, including quinazoline-2,4(1H,3H)-dione derivatives, has been investigated as potential inhibitors of bacterial DNA gyrase and topoisomerase IV, suggesting a mechanistic basis for their antibacterial properties. The bromination of quinolin-4(1H)-ones is considered an effective strategy for developing new antibacterial agents that can potentially address microbial resistance. While much of the research has centered on various substituted quinolines for applications in oncology and infectious diseases, the specific subclass of brominated quinoline-2,4(1H,3H)-diones remains a comparatively specialized area, primarily explored for its receptor-modulating capabilities.

Identification of Knowledge Gaps and Unexplored Reactivity Patterns

Despite the foundational research, significant knowledge gaps persist in the understanding of 5-Bromoquinoline-2,4(1H,3H)-dione and its isomers. A primary gap is the limited volume of research dedicated specifically to the 5-bromo derivative compared to other substituted analogues. While studies have explored C5-substituted quinoline-2,4(1H,3H)-diones as a general category, detailed investigations into the unique properties and potential of the 5-bromo compound itself are scarce.

The reactivity of the brominated quinoline-2,4-dione core is another area where knowledge is lacking. Current literature often focuses on the synthesis of the parent scaffold and subsequent functionalization, but a deep understanding of the reactivity patterns imparted by the bromine substituent—particularly at the 5-position—is not well-established. For instance, the influence of the dione (B5365651) tautomerism on the reactivity of the brominated ring system is an unexplored facet. The potential for the bromine atom to direct further electrophilic substitution or to participate in transition-metal-catalyzed cross-coupling reactions remains largely uninvestigated for this specific scaffold. The development of regioselective bromination techniques for the quinoline-2,4-dione nucleus is also an area that requires more research to avoid the formation of mixed products.

Prospects for Advanced Synthetic Methodologies and Functional Materials Development

Future research should prioritize the development of more advanced and efficient synthetic routes to this compound and its analogues. While traditional methods exist, modern synthetic strategies such as C-H bond activation, photocatalysis, and flow chemistry could offer improved yields, regioselectivity, and functional group tolerance. The application of microwave-assisted synthesis, for example, has been shown to be effective for other quinoline syntheses and could provide an environmentally friendlier alternative. These advanced methodologies would not only facilitate the synthesis of the target compound but also enable the creation of diverse libraries of derivatives for structure-activity relationship studies.

In the realm of functional materials, the unique electronic and structural properties of brominated quinoline-2,4(1H,3H)-diones could be harnessed. Their inherent biological activity suggests

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromoquinoline-2,4(1H,3H)-dione, and what reaction conditions optimize yield and purity?

The synthesis of brominated quinoline-diones typically involves halogenation at the 5-position of the quinoline core. A common approach is electrophilic bromination using reagents like -bromosuccinimide (NBS) in acidic media (e.g., acetic acid or ) . For example:

- Step 1 : Bromination of the quinoline precursor under reflux with NBS in , monitoring progress via TLC.

- Step 2 : Isolation via recrystallization or column chromatography using ethyl acetate/hexane gradients.

Critical parameters include temperature control (60–80°C) and stoichiometric excess of brominating agents to minimize side products. Purity is validated by -NMR and HRMS .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

- -NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and downfield shifts for carbonyl-adjacent protons (δ 10–12 ppm). The bromine atom induces deshielding, splitting patterns reflecting substitution position .

- HRMS : Expect a molecular ion peak matching (exact mass: 252.96 g/mol). Isotopic patterns for bromine () confirm halogen presence .

- X-ray crystallography : Monoclinic crystal systems with lattice parameters (e.g., ) validate 3D structure .

Advanced Research Questions

Q. How can competing reaction pathways during bromination be controlled to avoid over-bromination or ring degradation?

- Optimization strategies :

- Use low-temperature bromination (0–5°C) with slow reagent addition to suppress side reactions.

- Employ protecting groups (e.g., methyl or acetyl) on reactive positions (e.g., NH groups) to direct bromination .

- Monitor intermediates via HPLC-MS to detect early-stage byproducts. Contradictions in bromine reactivity (e.g., para vs. ortho substitution) are resolved using DFT calculations to predict electrophilic attack sites .

Q. What methodologies are effective for analyzing the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Nucleophilic substitution : React with amines (e.g., pyrrolidine) in at 80°C. Track progress via -NMR disappearance of the bromine-coupled proton (δ ~8.2 ppm) .

- Suzuki coupling : Use Pd(PPh) catalyst with arylboronic acids in . GC-MS identifies biaryl products .

- pH-dependent reactivity : Acidic conditions favor bromine displacement, while neutral/basic conditions stabilize the quinoline-dione core .

Q. How can biological activity assays (e.g., enzyme inhibition) be designed to evaluate this compound’s pharmacological potential?

- Enzyme inhibition : Test against targets like uracil phosphoribosyltransferase (UPRT) using radiometric assays with -labeled uracil. IC values are calculated from dose-response curves .

- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays. Compare with non-brominated analogs to isolate bromine’s role .

- Molecular docking : Use MOE or AutoDock to predict binding modes to enzymes (e.g., HIV reverse transcriptase), guided by crystallographic data from related diones .

Q. How should contradictory data on bromine’s electronic effects on the quinoline ring be resolved?

- Case study : Discrepancies in -NMR chemical shifts (e.g., δ 8.1 vs. 8.4 ppm for H-6) may arise from solvent polarity or crystal packing.

- Resolution :

- Perform variable-temperature NMR to assess conformational dynamics.

- Compare computational (DFT) vs. experimental IR spectra to validate electron-withdrawing effects .

- Replicate reactions in deuterated solvents to exclude solvent artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.